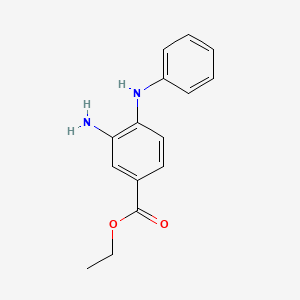

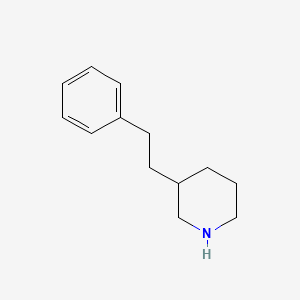

N-(2,2-diethoxyethyl)propan-2-amine

カタログ番号 B1314097

CAS番号:

69128-20-7

分子量: 175.27 g/mol

InChIキー: XOWDBJSISGDDDF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

Amines can be synthesized in the laboratory in a number of ways. Alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones are methods commonly used for preparing amines .Molecular Structure Analysis

In amines, the nitrogen atom is attached to either hydrogen atoms or organic groups. If all the substituents are organic groups, then the compound is a tertiary amine. If only two are organic groups, it is a secondary amine, and if only one is an organic group, it is a primary amine .Chemical Reactions Analysis

Amines are bases, and they can undergo a number of reactions due to the lone pair of electrons on the nitrogen. They can participate in hydrogen bonding, and this affects their physical properties such as boiling points. They can also react with acids to form amine salts .Physical And Chemical Properties Analysis

Amines are generally colorless, although they may yellow upon standing in air. Lower amines are soluble in water but become less soluble as the length of the hydrocarbon chain increases .科学的研究の応用

Diastereoselective Synthesis

- Application Summary : This compound is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

- Methods of Application : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

- Results or Outcomes : This method leads to the synthesis of the tetrahydroisoquinoline core .

Synthesis and Antioxidant Properties

- Application Summary : N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide, a derivative of “N-(2,2-diethoxyethyl)propan-2-amine”, has been identified as a potent antioxidant agent .

- Methods of Application : The compound was synthesized and its antioxidant ability was studied using three different antioxidant assays .

- Results or Outcomes : The compound showed a strong inhibitory effect on lipid peroxidation (100%), close to the reference compound Trolox (93%). It was also found to be a potent hydroxyl radical scavenger (~100%), more potent than Trolox (88%) .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(2,2-diethoxyethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-10-8(3)4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWDBJSISGDDDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500607 |

Source

|

| Record name | N-(2,2-Diethoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-diethoxyethyl)propan-2-amine | |

CAS RN |

69128-20-7 |

Source

|

| Record name | N-(2,2-Diethoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

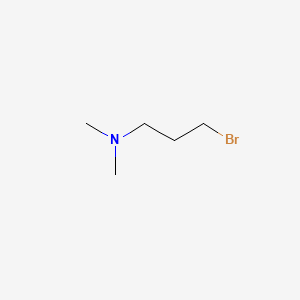

3-Bromo-N,N-dimethylpropan-1-amine

53929-74-1

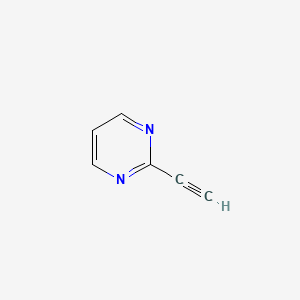

2-Ethynylpyrimidine

37972-24-0

3-Phenethylpiperidine

136423-13-7

Tabersonine Hydrochloride

28972-21-6

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)

![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)